1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, furan, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, which may involve the use of protecting groups to ensure selectivity.
Final Assembly: The final step involves the coupling of the fluorophenyl, furan, and pyrrolidine intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential therapeutic effects and toxicity profiles.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
- 1-(4-Bromophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
- 1-(4-Methylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(4-Fluorophenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-13-3-5-14(6-4-13)21-11-12(10-17(21)23)18(24)20-8-7-15(22)16-2-1-9-25-16/h1-6,9,12,15,22H,7-8,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECBCIULTNLHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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